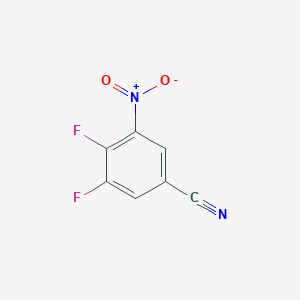

3,4-Difluoro-5-nitrobenzonitrile

Description

BenchChem offers high-quality 3,4-Difluoro-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDZJXUOUOWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661248 | |

| Record name | 3,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119454-07-7 | |

| Record name | 3,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Difluoro-5-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-nitrobenzonitrile, with CAS number 1119454-07-7, is a strategically important building block in contemporary organic synthesis.[1] Its unique trifunctional aromatic structure, featuring two fluorine atoms, a nitro group, and a nitrile moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of two reactive fluorine atoms, makes this compound a highly valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical development.[2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 3,4-Difluoro-5-nitrobenzonitrile, offering practical insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3,4-Difluoro-5-nitrobenzonitrile is fundamental for its handling, characterization, and application in synthetic chemistry. While extensive experimental data is not widely published in peer-reviewed literature, the following table summarizes its key identifiers and known properties. Spectroscopic data, though not publicly available in detail, can often be obtained from suppliers upon request.[3][4]

| Property | Value | Reference |

| CAS Number | 1119454-07-7 | [1] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |

| Molecular Weight | 184.10 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | ≥95% (typical) | [5] |

| Storage | Store in a cool, well-ventilated area. | [5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine, nitro, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the fluorine atoms will exhibit characteristic C-F coupling. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing substituents.

-

¹⁹F NMR: As a difluorinated compound, ¹⁹F NMR spectroscopy is a crucial tool for its characterization. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, and their coupling with each other and with the aromatic protons will provide valuable structural information.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the nitrile group (C≡N stretch, typically around 2230-2210 cm⁻¹), the nitro group (asymmetric and symmetric NO₂ stretches, typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively), and C-F bonds.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Synthesis of 3,4-Difluoro-5-nitrobenzonitrile

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 3,4-difluorobenzonitrile. The synthesis would then proceed via electrophilic aromatic substitution, specifically nitration.

Caption: Proposed synthesis of 3,4-Difluoro-5-nitrobenzonitrile.

Detailed Experimental Protocol (Proposed):

Disclaimer: This is a proposed protocol based on general knowledge of organic synthesis and should be optimized and performed with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluorobenzonitrile (1.0 eq).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3,4-Difluoro-5-nitrobenzonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3,4-Difluoro-5-nitrobenzonitrile stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), primarily at the fluorine positions.

1. Nucleophilic Aromatic Substitution (SₙAr):

The fluorine atoms in 3,4-Difluoro-5-nitrobenzonitrile are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents. The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this case, the C4-F is ortho to the nitro group and the C3-F is meta. Therefore, the fluorine at the C4 position is expected to be more reactive towards nucleophilic substitution.

Caption: Nucleophilic Aromatic Substitution on 3,4-Difluoro-5-nitrobenzonitrile.

2. Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amine, providing a key handle for further functionalization, such as amide bond formation or diazotization reactions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can be critical to avoid the reduction of the nitrile group.

Caption: Reduction of the nitro group in 3,4-Difluoro-5-nitrobenzonitrile.

3. Transformations of the Nitrile Group:

The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[6]

Applications in Drug Discovery and Development

Fluorinated organic compounds play a crucial role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[7] 3,4-Difluoro-5-nitrobenzonitrile serves as a valuable starting material for the synthesis of various biologically active molecules. Its trifunctional nature allows for the sequential and regioselective introduction of different pharmacophoric groups, making it an attractive scaffold for the construction of compound libraries for high-throughput screening. While specific examples of marketed drugs derived from this exact starting material are not prominently disclosed, its structural motifs are present in numerous patented and investigational compounds.

Safety and Handling

3,4-Difluoro-5-nitrobenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The toxicological properties of this compound have not been thoroughly investigated.[8] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8]

Conclusion

3,4-Difluoro-5-nitrobenzonitrile is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular targets. A comprehensive understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in research and development endeavors.

References

- Alachem Co., Ltd. 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile. [Link]

- Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

- PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [Link]

- Capot Chemical Co., Ltd. MSDS of 3,4-Difluoro-5-nitrobenzonitrile. [Link]

- PubChem. 2,4-Difluoro-5-nitrobenzonitrile. [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 3,4-Difluoro-5-Nitrobenzonitrile: A Buyer's Guide. [Link]

- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

- PubChem. Benzonitrile, 3,4-dihydroxy-5-nitro-. [Link]

- Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]

- SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]

Sources

- 1. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 1119454-07-7|3,4-Difluoro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. 3,4-Difluoronitrobenzene [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-5-nitrobenzonitrile

Introduction: The Strategic Importance of 3,4-Difluoro-5-nitrobenzonitrile

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by these functionalities—such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics—make fluorinated nitroaromatic compounds highly valuable intermediates.[1] 3,4-Difluoro-5-nitrobenzonitrile stands as a pivotal building block in this class, offering a versatile platform for the synthesis of a diverse array of complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4-Difluoro-5-nitrobenzonitrile, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and application of this important chemical intermediate.

Primary Synthesis Pathway: A Two-Step Approach

The most logical and industrially scalable synthesis of 3,4-Difluoro-5-nitrobenzonitrile is a two-step process commencing with the halogen-exchange (Halex) reaction of 3,4-dichlorobenzonitrile to produce 3,4-difluorobenzonitrile, followed by a regioselective nitration.

Caption: Overall synthetic scheme for 3,4-Difluoro-5-nitrobenzonitrile.

Step 1: Synthesis of 3,4-Difluorobenzonitrile via Halogen Exchange

The initial step involves the conversion of the readily available 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile. This is a classic nucleophilic aromatic substitution reaction where chloride ions are displaced by fluoride ions.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective source of fluoride ions for this transformation. It is crucial to use the anhydrous form, as the presence of water can significantly reduce the reactivity of the fluoride anion through hydration.[3]

-

Solvent: A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperatures and to solubilize the potassium fluoride. Solvents such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane are frequently employed.[3][4]

-

Catalyst: A phase-transfer catalyst is often used to enhance the rate of reaction by facilitating the transfer of fluoride ions from the solid phase (KF) to the organic phase where the substrate is dissolved. Quaternary ammonium or phosphonium salts are effective for this purpose.[3][4]

Experimental Protocol: Synthesis of 3,4-Difluorobenzonitrile [3]

Caption: Experimental workflow for the synthesis of 3,4-difluorobenzonitrile.

Materials:

-

3,4-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

Toluene

-

bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (Phase-Transfer Catalyst)

-

Dispersing agent (e.g., PEG6000)

-

Reducing agent (e.g., sodium metabisulfite)

Procedure:

-

To a dry reactor equipped with a mechanical stirrer, thermometer, and a distillation apparatus, add 1,3-dimethyl-2-imidazolidinone (DMI) and toluene.

-

Add anhydrous potassium fluoride to the solvent mixture.

-

Heat the mixture to reflux to azeotropically remove any residual water.

-

After dehydration, distill off the toluene.

-

Add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, a dispersing agent, and a reducing agent to the reaction mixture.[3]

-

Heat the reaction mixture to 190-220 °C and maintain for 4-5 hours.

-

Monitor the progress of the reaction by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts (KCl and unreacted KF).

-

The crude product is then purified by vacuum distillation to yield 3,4-difluorobenzonitrile.

Data Summary for Halogen-Exchange Reaction:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 3,4-Dichlorobenzonitrile | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | DMI | 190-200 | 5 | 90 | >99 | [3] |

| 3,4-Dichlorobenzonitrile | N-bis(dimethylamino)methylene-1.3-dimethyl imidazoline-2-ammonium chloride salt | DMI | 200-230 | 20 | High | High | [5] |

Step 2: Regioselective Nitration of 3,4-Difluorobenzonitrile

The second and final step is the electrophilic aromatic substitution (nitration) of 3,4-difluorobenzonitrile to introduce a nitro group onto the aromatic ring. The key challenge in this step is to control the regioselectivity of the nitration.

Mechanistic Insights and Regioselectivity:

The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. In 3,4-difluorobenzonitrile, we have three substituents to consider:

-

Fluorine atoms (at C3 and C4): Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, due to its high electronegativity, it is also a deactivating group.

-

Cyano group (at C1): The cyano group is a strong electron-withdrawing group and is meta-directing. It deactivates the aromatic ring towards electrophilic substitution.

The positions on the ring relative to the substituents are:

-

Position 2: Ortho to the cyano group and ortho to the C3-fluoro.

-

Position 5: Meta to the cyano group, ortho to the C4-fluoro, and meta to the C3-fluoro.

-

Position 6: Para to the C3-fluoro and meta to the C4-fluoro.

The strong deactivating and meta-directing nature of the cyano group will significantly disfavor substitution at the ortho positions (2 and 6). The fluorine atoms, while deactivating, will direct the incoming electrophile to positions ortho and para to themselves. The position most favorable for substitution is the one that is least deactivated. Position 5 is meta to the strongly deactivating cyano group and ortho to one of the fluorine atoms, making it the most likely site for nitration.

Proposed Experimental Protocol: Synthesis of 3,4-Difluoro-5-nitrobenzonitrile

This protocol is based on established methods for the nitration of deactivated aromatic systems.

Caption: Proposed workflow for the nitration of 3,4-difluorobenzonitrile.

Materials:

-

3,4-Difluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice-water bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid with stirring to form the nitrating mixture.

-

In a separate flask, dissolve 3,4-difluorobenzonitrile in a minimal amount of concentrated sulfuric acid.

-

Slowly add the solution of 3,4-difluorobenzonitrile to the nitrating mixture, ensuring the temperature is maintained between 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Allow the ice to melt, and collect the precipitated solid by vacuum filtration. If no solid precipitates, extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,4-Difluoro-5-nitrobenzonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectroscopic Data for 3,4-Difluoro-5-nitrobenzonitrile:

-

¹H NMR: Two doublets of doublets in the aromatic region.

-

¹³C NMR: Signals corresponding to the aromatic carbons, with characteristic C-F couplings. The carbon bearing the cyano group will be downfield, as will the carbons attached to the fluorine and nitro groups.

-

IR Spectroscopy: Characteristic peaks for the C≡N stretch, C-F bonds, and the symmetric and asymmetric stretches of the NO₂ group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Alternative Synthesis Pathways

While the nitration of 3,4-difluorobenzonitrile is the most direct route, other potential pathways could be explored, although they may be less efficient or require more specialized starting materials.

-

Cyanation of a Pre-nitrated Precursor: This would involve the synthesis of 1,2-difluoro-3-nitro-5-halobenzene followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction). This route is likely to be longer and may suffer from harsh reaction conditions for the cyanation step.

-

Fluorination of a Pre-nitrated, Dichloro-precursor: Synthesis could potentially start from 3,4-dichloro-5-nitrobenzonitrile, followed by a halogen-exchange reaction. The success of this would depend on the relative reactivity of the chloro groups in the presence of a strong electron-withdrawing nitro group.

Conclusion

The synthesis of 3,4-Difluoro-5-nitrobenzonitrile is most effectively achieved through a two-step process involving the halogen-exchange fluorination of 3,4-dichlorobenzonitrile, followed by the regioselective nitration of the resulting 3,4-difluorobenzonitrile. This pathway utilizes readily available starting materials and employs well-established chemical transformations. A thorough understanding of the principles of nucleophilic and electrophilic aromatic substitution is key to optimizing the reaction conditions and achieving high yields of the desired product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this valuable synthetic intermediate.

References

- Zeneca Ltd, BNFL Fluorochemicals Ltd. Preparation of nitrofluoroaromatic compounds. GB2291871A, published February 7, 1996.

-

L'heureux, A. et al. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Molecules. 2010, 15(4), 2739-2751. URL: [Link]

- Jiangsu Huaihe Chemical Co., Ltd. Industrial preparation process for 3,4-difluorobenzonitrile. CN102690214A, published September 26, 2012.

- Shandong Zhaori New Chemical Material Co., Ltd. Preparation method of 3, 4-difluorobenzonitrile. CN108409605B, published August 17, 2018.

-

PubChem. 3,4-Difluorobenzonitrile. URL: [Link]

- Suzuki, H., & Kimura, Y. (1991). Synthesis of 3, 4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination. Journal of Fluorine Chemistry, 52(3), 341-351.

-

Organic Syntheses. p-NITROBENZONITRILE. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

A Professional's Safety Guide to 3,4-Difluoro-5-nitrobenzonitrile: Hazard Analysis and Risk Mitigation

This document provides an in-depth technical overview of the safety considerations for 3,4-Difluoro-5-nitrobenzonitrile (CAS No. 1119454-07-7). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to deliver a risk-based framework grounded in the principles of industrial hygiene. Our objective is to explain the causality behind safety protocols, enabling scientists to build self-validating systems of safe laboratory conduct when handling this and similar chemical entities.

Section 1: Chemical and Physical Identity

3,4-Difluoro-5-nitrobenzonitrile is a fluorinated aromatic compound often utilized as a building block in organic synthesis.[1] Its physical and chemical properties are fundamental to understanding its potential hazards and handling requirements. A key takeaway from available data is that the toxicological properties of this specific compound have not been exhaustively investigated, necessitating a cautious and proactive approach to safety.[2]

| Property | Value | Source |

| CAS Number | 1119454-07-7 | [2] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [2][3][4] |

| Molecular Weight | 184.10 g/mol | [2][4] |

| Appearance | Light yellow to yellow solid | [3] |

| Predicted Boiling Point | 276.6 ± 40.0 °C | [3] |

| Predicted Density | 1.51 ± 0.1 g/cm³ | [3] |

Section 2: Comprehensive Hazard Profile

The known hazards of 3,4-Difluoro-5-nitrobenzonitrile are primarily related to its irritant properties. The presence of electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, combined with fluorine atoms on the benzene ring, creates a reactive molecule that can interact with biological tissues.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |

Expert Analysis of Hazards

-

Dermal and Ocular Irritation: As a solid, the compound presents as a fine dust which can readily adhere to and react with moisture on the skin and in the eyes. This reactivity is the likely cause of its classification as an irritant. Prolonged or repeated contact can exacerbate this effect.

-

Respiratory Tract Irritation: The primary route of exposure in a laboratory setting is the inhalation of airborne dust particles. These particles can cause mechanical and chemical irritation to the mucous membranes of the respiratory system, leading to symptoms such as coughing and shortness of breath.

-

Environmental Hazard: The classification as "Harmful to aquatic life" indicates that this substance should be prevented from entering drains or waterways. Many synthetic fluorinated aromatic compounds are persistent in the environment and can pose a risk to ecosystems.

Section 3: A Risk-Based Safety Protocol: The Hierarchy of Controls

To mitigate the risks associated with handling 3,4-Difluoro-5-nitrobenzonitrile, a systematic approach based on the industrial hygiene hierarchy of controls is mandated. This prioritizes the most effective control measures.

Engineering Controls: The Foundation of Safety

Engineering controls are the most critical element in preventing exposure. The primary goal is to physically isolate the researcher from the chemical hazard.

-

Primary Containment: All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of dust and contains any potential spills within a controlled, ventilated space.[2]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure the fume hood has a verified face velocity appropriate for handling solid powders.

Administrative Controls: Standardizing Safe Workflows

These controls involve establishing safe work practices and procedures.

-

Designated Areas: Clearly designate specific areas within the fume hood for handling this compound.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this material, covering handling, storage, and waste disposal.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection. It is the last line of defense against exposure.

| Body Part | Specification | Rationale and Causality |

| Eyes/Face | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield may be required for larger quantities. | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[5] |

| Hands | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, mitigating the risk of skin irritation. Contaminated gloves must be removed and disposed of properly. |

| Body | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination by dust or spills. |

| Respiratory | Generally not required if work is performed within a certified fume hood. For situations where ventilation is inadequate or during spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary.[2] | Prevents the inhalation of dust that causes respiratory tract irritation. |

Section 4: Emergency Response Protocols

Immediate and correct response to an emergency is crucial. All personnel must be familiar with these procedures before beginning work.

Exposure Response

In any case of exposure, the primary directive is to consult a physician and provide them with the Safety Data Sheet for the compound.[2]

Caption: Personnel Exposure Response Workflow.

Detailed First-Aid Protocols:

-

If Inhaled: Move the person into fresh air immediately. If breathing has stopped, provide artificial respiration. Seek medical attention.[2]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Consult a physician.[2]

-

In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[2]

Accidental Release (Spill) Management

Proper management of a spill is critical to prevent wider contamination and exposure.

Caption: Laboratory Spill Response Workflow.

Key Spill Response Steps:

-

Evacuate and Alert: Evacuate non-essential personnel and alert others in the area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

-

Contain: Avoid any actions that create dust.

-

Clean Up: Gently sweep up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains.[2]

-

Disposal: Arrange for disposal with a licensed professional waste disposal company.[2]

Fire Response

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2]

-

Specific Hazards from Combustion: In a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[2]

Section 5: Lifecycle Management: Storage and Disposal

Safe Storage Protocol

Improper storage can lead to degradation of the material and increase handling risks.

| Parameter | Requirement | Rationale |

| Temperature | Store in a cool place. | Prevents potential thermal degradation.[2] |

| Atmosphere | Store in a dry environment. | Minimizes potential reactions with moisture.[2] |

| Container | Keep container tightly closed. | Prevents contamination and release of dust.[2] |

| Location | Store in a well-ventilated area. | Ensures any fugitive emissions are safely dispersed.[2] |

Waste Disposal

All waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous chemical waste.

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Contaminated Packaging: Dispose of as unused product.[2]

Conclusion

3,4-Difluoro-5-nitrobenzonitrile is a valuable research chemical with a defined, manageable hazard profile. Its primary risks are skin, eye, and respiratory irritation. Due to the lack of comprehensive toxicological data, a conservative safety posture is required. Effective risk management hinges on the consistent application of engineering controls, particularly the use of a chemical fume hood, supplemented by rigorous administrative procedures and the correct use of personal protective equipment. By understanding the causality behind these safety measures, researchers can ensure a secure laboratory environment for both themselves and their colleagues.

References

-

MSDS of 3,4-Difluoro-5-nitrobenzonitrile. Capot Chemical Co.,Ltd. Available at: [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. Available at: [Link]

-

1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile. Alachem Co., Ltd. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of 3,4-Difluoro-5-nitrobenzonitrile

This guide provides an in-depth analysis of the essential safety protocols, handling procedures, and storage requirements for 3,4-Difluoro-5-nitrobenzonitrile (CAS No. 1119454-07-7).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the responsible and safe use of this versatile chemical intermediate.

The unique molecular architecture of 3,4-Difluoro-5-nitrobenzonitrile, incorporating a nitro group, a nitrile moiety, and fluorine atoms on an aromatic ring, makes it a valuable building block in medicinal chemistry and materials science.[3][4][5] However, these same functional groups necessitate a rigorous and informed approach to its handling and storage to mitigate potential risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision in the laboratory.

Part 1: Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of 3,4-Difluoro-5-nitrobenzonitrile is the foundation of its safe use. While comprehensive toxicological data for this specific compound is not fully available, the known hazards associated with its structural motifs—aromatic nitro compounds and benzonitriles—provide a strong basis for a conservative safety assessment.[1]

Based on available Safety Data Sheets (SDS), 3,4-Difluoro-5-nitrobenzonitrile is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6][7] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][7] | Warning |

| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed.[7] | Warning |

| Acute Toxicity (Dermal) | Category 4 (Assumed) | H312: Harmful in contact with skin.[7] | Warning |

| Acute Toxicity (Inhalation) | Category 4 (Assumed) | H332: Harmful if inhaled.[7] | Warning |

Note: The acute toxicity classifications are based on data for structurally similar compounds, such as 3-Fluoro-5-nitrobenzonitrile, and represent a precautionary approach in the absence of specific data for 3,4-Difluoro-5-nitrobenzonitrile.[7]

The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][6][7] The nitrile group presents a potential for toxicity, as benzonitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] Aromatic nitro compounds are known for their potential to cause cyanosis and anemia upon prolonged or significant exposure.[11]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential. This strategy is in line with the hierarchy of controls advocated by occupational safety standards.[12]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance. For 3,4-Difluoro-5-nitrobenzonitrile, which is a solid powder, the primary engineering controls should focus on minimizing dust generation and inhalation.

-

Fume Hood: All handling of 3,4-Difluoro-5-nitrobenzonitrile should be conducted in a well-ventilated chemical fume hood.[13] This is critical to prevent the inhalation of any fine particulates and to contain any potential vapors.

-

Enclosed Systems: For larger scale operations, the use of enclosed systems, such as glove boxes, is recommended to provide a higher level of containment.[11]

-

Ventilation: Ensure that the laboratory has adequate general ventilation to maintain air quality.[8]

Personal Protective Equipment (PPE): Essential for Individual Safety

The selection of appropriate PPE is crucial to prevent direct contact with 3,4-Difluoro-5-nitrobenzonitrile.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should also be worn when there is a risk of splashing or dust generation.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[10] It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, chemical-resistant aprons or coveralls should be used.[14]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be worn.[1][12]

Caption: Required PPE for handling 3,4-Difluoro-5-nitrobenzonitrile.

Part 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidents and ensure the long-term stability of 3,4-Difluoro-5-nitrobenzonitrile.

Safe Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1] Use appropriate tools, such as a spatula, for transferring the powder.

-

Grounding: For processes that may generate static electricity, ensure that all equipment is properly grounded to prevent ignition of dust clouds.[8]

-

Avoid Incompatibles: Keep the substance away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[9][15] Aromatic nitro compounds can react violently with reducing agents.[11]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[7][8]

-

Location: Keep in a cool, dry, and well-ventilated area.[8][9] The storage area should be separate from incompatible materials.

-

Inert Atmosphere: While not explicitly required by all suppliers, for long-term storage and to maintain high purity, consider storing under an inert atmosphere (e.g., argon or nitrogen). This is a general best practice for many fine chemicals.

Caption: Key storage requirements for 3,4-Difluoro-5-nitrobenzonitrile.

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[1][16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][16] Seek medical attention if irritation persists.[16]

-

Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Accidental Release Measures

-

Evacuation: Evacuate personnel from the immediate area of the spill.[1]

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.[1]

-

Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Use personal protective equipment during cleanup. For large spills, contact emergency services.

Part 5: Disposal Considerations

Disposal of 3,4-Difluoro-5-nitrobenzonitrile and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.

-

Waste Product: Unused or waste 3,4-Difluoro-5-nitrobenzonitrile should be treated as hazardous waste. It may be possible to dispose of it through a licensed professional waste disposal service, potentially via incineration in a properly equipped facility.[1]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Conclusion

3,4-Difluoro-5-nitrobenzonitrile is a chemical with significant potential in research and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards and the diligent application of the handling and storage protocols outlined in this guide. By integrating these principles into all laboratory workflows, researchers and scientists can confidently and safely harness the synthetic utility of this compound.

References

- MSDS of 3,4-Difluoro-5-nitrobenzonitrile. (2025-12-21).

- The Chemical Backbone: Exploring Applications of Difluoronitrobenzene.

- BENZONITRILE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP.

- 3,4-Difluoro-5-Nitrobenzonitrile | 1119454-07-7. ChemicalBook.

- 3-FLUORO-5-NITROBENZONITRILE SDS, 110882-60-5 Safety Data Sheets. ECHEMI.

- Difluoronitrobenzenes. Chemical Bull Pvt. Ltd.

- 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). PMC - NIH.

- Nitrocompounds, Aromatic. (2011-08-03). ILO Encyclopaedia.

- Benzonitrile - HAZARD SUMMARY.

- BENZONITRILE FOR SYNTHESIS MSDS. (2016-04-29). Loba Chemie.

- 2,5-Difluoronitrobenceno. Chem-Impex.

- Guidelines for safe handling of powders and bulk solids.

- Applications of 2,3-Difluoronitrobenzene in Specialty Chemicals and Materials Science.

- SAFETY DATA SHEET - Benzonitrile. (2009-09-22). Fisher Scientific.

- ICSC 1103 - BENZONITRILE. ILO and WHO.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

- 2-amino-2-methyl-butane nitrile. CAMEO Chemicals.

- A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- SAFETY DATA SHEET - 4-Nitronitrile. (2024-03-04). Sigma-Aldrich.

- SAFETY DATA SHEET - 3,5-Difluorobenzonitrile.

- SAFETY DATA SHEET - 3,4-Difluoronitrobenzene. Fisher Scientific.

- OSHA Rules for Hazardous Chemicals. (2025-12-16). DuraLabel Resources.

- OSHA's toxic and hazardous substances standards. (2023-09-11). YouTube.

- Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA).

- Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI.

- What to do in a chemical emergency. (2024-10-10). GOV.UK.

- Chemical Exposure and Spill Response Procedures. New Mexico State University.

- SAFETY DATA SHEET - 3-Chloro-4-fluorobenzonitrile. (2024-09-06). Sigma-Aldrich.

- 24.6: Nitro Compounds. (2021-07-31). Chemistry LibreTexts.

- Overview of the GHS Classification Scheme in Hazard Classification. NCBI.

- 40 CFR § 721.875 - Aromatic nitro compound. Law.Cornell.Edu.

- 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile. Alachem Co., Ltd.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Wipf Group - University of Pittsburgh.

- Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004-07-07). EPA.

- Buy 3,4-Difluoro-5-hydroxybenzonitrile (EVT-1453048). EvitaChem.

- 1119454-07-7|3,4-Difluoro-5-nitrobenzonitrile|BLD Pharm.

- 4-Fluoro-3-nitrobenzonitrile | 1009-35-4. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,4-Difluoro-5-Nitrobenzonitrile | 1119454-07-7 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 15. fishersci.com [fishersci.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

solubility of 3,4-Difluoro-5-nitrobenzonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-5-nitrobenzonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Difluoro-5-nitrobenzonitrile, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published solubility data, this document emphasizes the foundational principles governing solubility and provides a robust experimental framework for its determination. By understanding the interplay between the solute's molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. This guide is structured to provide both theoretical insights and practical, actionable protocols, ensuring scientific integrity and empowering researchers to generate reliable solubility data.

Introduction to 3,4-Difluoro-5-nitrobenzonitrile

3,4-Difluoro-5-nitrobenzonitrile (C₇H₂F₂N₂O₂) is an aromatic compound featuring a benzonitrile core substituted with two fluorine atoms and a nitro group.[1][2] Its molecular structure, characterized by the electron-withdrawing nature of the nitrile and nitro groups and the electronegativity of the fluorine atoms, suggests a significant dipole moment, rendering the molecule polar. This inherent polarity is a critical determinant of its solubility in various laboratory solvents. Understanding the solubility of this compound is paramount for a range of applications, including reaction chemistry, crystallization, and formulation development in the pharmaceutical and agrochemical industries.

Molecular Structure:

Caption: Molecular structure of 3,4-Difluoro-5-nitrobenzonitrile.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage implies that substances with similar polarities are more likely to be soluble in one another. Polarity, in this context, is a function of a molecule's dipole moment and the presence of functional groups capable of hydrogen bonding. Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.[4]

-

Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[4]

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.

Given the polar nature of 3,4-Difluoro-5-nitrobenzonitrile, it is anticipated to exhibit greater solubility in polar solvents. The nitrile and nitro groups can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents. The overall dipole moment of the molecule will facilitate dissolution in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar functional groups allows for hydrogen bonding, but the overall aromatic character may limit high solubility in highly polar protic solvents like water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The significant dipole moment of these solvents can effectively solvate the polar 3,4-Difluoro-5-nitrobenzonitrile molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The disparity in polarity between the solute and solvent will likely result in poor solubility. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of 3,4-Difluoro-5-nitrobenzonitrile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Caption: Experimental workflow for determining the solubility of 3,4-Difluoro-5-nitrobenzonitrile.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of 3,4-Difluoro-5-nitrobenzonitrile to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to permit the settling of undissolved solids.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 3,4-Difluoro-5-nitrobenzonitrile in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 3,4-Difluoro-5-nitrobenzonitrile in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Safety and Handling

According to the Safety Data Sheet (SDS), 3,4-Difluoro-5-nitrobenzonitrile should be handled with care.[1] While detailed toxicological properties have not been thoroughly investigated, it is advisable to treat the compound as potentially hazardous.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[1]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

While specific, publicly available solubility data for 3,4-Difluoro-5-nitrobenzonitrile is scarce, a strong theoretical framework based on its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to determine the solubility of this compound in a range of common laboratory solvents. The generation of such data is a critical step in advancing research and development activities involving this promising molecule.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- MSDS of 3,4-Difluoro-5-nitrobenzonitrile. (2025).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Solvent. (n.d.). Wikipedia.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Dielectric Constants of Common Solvents. (n.d.). Scribd.

- COMMON SOLVENT PROPERTIES. (n.d.).

- Solvent Physical Properties. (n.d.).

- 3-FLUORO-5-NITROBENZONITRILE SDS. (n.d.). ECHEMI.

- 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile. (n.d.). Alachem Co., Ltd.

- Properties of Common Organic Solvents. (2022).

- SAFETY DATA SHEET. (2018). TCI Chemicals.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- SAFETY DATA SHEET. (2025).

- 2,4-Difluoro-5-nitrobenzonitrile. (2025). PubChem.

- 1119454-07-7|3,4-Difluoro-5-nitrobenzonitrile|BLD Pharm. (n.d.). BLD Pharm.

- Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol). (n.d.). ResearchGate.

- Benzonitrile, 3,4-dihydroxy-5-nitro-. (2025). PubChem.

- 4-Nitrobenzonitrile 619-72-7 wiki. (n.d.). Guidechem.

- Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). (n.d.). ResearchGate.

Sources

A Researcher's Guide to Procuring 3,4-Difluoro-5-nitrobenzonitrile: From Supplier Validation to Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 3,4-Difluoro-5-nitrobenzonitrile in Drug Discovery

3,4-Difluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound whose strategic importance in pharmaceutical research is growing. The unique arrangement of its substituents—two fluorine atoms, a nitro group, and a nitrile moiety—provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups, combined with the metabolic stability often conferred by fluorine atoms, makes this compound a valuable starting material for a range of therapeutic agents.[1]

Fluorinated benzonitrile derivatives are integral to the development of novel kinase inhibitors, which are crucial in oncology for halting tumorigenesis.[2] The nitrile group itself is a common pharmacophore found in over 30 prescribed medications, valued for its electronic properties and metabolic robustness.[3] Given its role as a critical intermediate, the quality and purity of 3,4-Difluoro-5-nitrobenzonitrile are paramount to the success of subsequent synthetic steps and, ultimately, the viability of a drug candidate.

Navigating the Supplier Landscape: A Framework for Selection

The procurement of specialty chemicals like 3,4-Difluoro-5-nitrobenzonitrile requires a diligent supplier validation process. While numerous vendors may list the product, the quality, consistency, and documentation can vary significantly.

Identifying Potential Commercial Suppliers

A preliminary search reveals a global market of suppliers, ranging from large-scale manufacturers to smaller, specialized chemical providers. Notable suppliers listing this compound include:

-

Alachem Co., Ltd. [4]

-

BLD Pharm

-

Hangzhou Lingrui Chemical Co., Ltd.

It is crucial to engage with potential suppliers to ascertain their capabilities, from research and development quantities to potential scale-up manufacturing.

Key Supplier Evaluation Criteria

A systematic approach to supplier selection is essential. The following table outlines critical parameters to consider when evaluating potential vendors.

| Evaluation Criterion | Key Considerations & Rationale |

| Product Specifications | Purity levels (typically >98%), appearance (e.g., white to light yellow solid), and confirmation of CAS number (1119454-07-7) are fundamental. Inconsistent specifications may indicate a lack of robust quality control. |

| Documentation Provided | A comprehensive Certificate of Analysis (CoA) is non-negotiable.[4] Availability of a Safety Data Sheet (SDS), route of synthesis (ROS), and analytical methods are indicators of a transparent and technically proficient supplier. |

| Scalability | For drug development professionals, the ability of a supplier to scale production from grams to kilograms is a critical consideration for the longevity of a project. |

| Technical Support | Access to a supplier's technical team for inquiries regarding product stability, solubility, and handling is invaluable. |

| Regulatory Compliance | Ensure the supplier adheres to relevant regulations for chemical manufacturing and distribution in your region. |

The following diagram illustrates a logical workflow for the supplier validation process:

Caption: A typical workflow for qualifying a new chemical supplier.

Purchasing and Handling: Safety and Logistics

Ordering and Logistics

When placing an order, confirm lead times, shipping conditions (e.g., temperature control if necessary), and packaging. For international shipments, ensure all customs documentation is in order to avoid delays.

Safety and Handling

As with any nitroaromatic compound, proper safety precautions are essential. A thorough review of the supplier's Safety Data Sheet (SDS) is the first step.

Key Safety Information:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.[5]

-

First Aid: In case of contact, rinse affected areas thoroughly with water and consult a physician. If inhaled, move to fresh air.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

The metabolic stability of fluorinated compounds can also imply environmental persistence.[6] Therefore, all waste should be disposed of in accordance with local environmental regulations.

Incoming Quality Control: A Practical Guide to Verification

Independent verification of the material's identity and purity upon receipt is a cornerstone of scientific integrity. A typical Certificate of Analysis will report purity by a primary chromatographic or spectroscopic method. The following protocols provide a framework for in-house verification.

Visual Inspection and Physical Properties

The material should be a white to light yellow solid, consistent with the supplier's specifications. Any deviation in color or form (e.g., clumping) may indicate the presence of impurities or improper storage.

Spectroscopic Identification

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the 3,4-Difluoro-5-nitrobenzonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: Expect to see two aromatic protons, likely appearing as complex multiplets due to fluorine-hydrogen coupling. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and nitrile groups.

-

¹³C NMR: The spectrum will be more complex due to carbon-fluorine coupling. Key signals to identify include the nitrile carbon and the aromatic carbons, with characteristic splitting patterns and chemical shifts influenced by the fluorine and nitro substituents. The carbon attached to the nitrile group will have a distinct chemical shift.

-

4.2.2 Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected molecular weight of 3,4-Difluoro-5-nitrobenzonitrile (C₇H₂F₂N₂O₂, MW: 184.10 g/mol ).

Chromatographic Purity Assessment

4.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.

Experimental Protocol: HPLC-UV

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For fluorinated compounds, a pentafluorophenyl (PFP) phase may offer alternative selectivity.[7]

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

-

Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

4.3.2 Gas Chromatography (GC)

For thermally stable and volatile compounds, GC is a high-resolution alternative.

Experimental Protocol: GC-FID

-

Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm), is suitable for separating a range of potential impurities.

-

Carrier Gas: Helium or hydrogen at a constant flow.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

Inlet and Detector: Use a split/splitless inlet at ~250°C and a Flame Ionization Detector (FID) at ~280°C.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetone or ethyl acetate.

-

Analysis: As with HPLC, calculate purity based on the relative peak areas.

The following diagram outlines a typical workflow for the analytical confirmation of a new batch of starting material.

Caption: Workflow for incoming quality control of a chemical intermediate.

Understanding Potential Impurities

A proactive approach to quality control involves understanding the potential impurities that may arise from the synthesis of 3,4-Difluoro-5-nitrobenzonitrile. While specific routes of synthesis are often proprietary, common synthetic strategies for related compounds can provide insight into likely contaminants.[2][8][9]

Potential Impurities May Include:

-

Starting Materials: Incomplete reaction may leave residual starting materials, such as precursors to the fluorinated, nitrated, or nitrile-functionalized ring.

-

Positional Isomers: Nitration of a difluorobenzonitrile precursor can sometimes lead to the formation of other isomers, which may be difficult to separate.

-

By-products from Halogen Exchange: If the synthesis involves a halogen exchange (e.g., chlorine to fluorine), incomplete conversion can result in chloro-fluoro analogs.[10]

-

Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain conditions, particularly during workup or storage if moisture is present.

-

Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, DMSO, toluene) and residual catalysts or reagents can be present in the final product.

The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing new by-products in subsequent steps, and potentially impacting the biological activity of the final compound. A robust analytical method, such as the HPLC or GC protocols outlined above, is essential for their detection and quantification.

Conclusion

The successful procurement of 3,4-Difluoro-5-nitrobenzonitrile for high-stakes research and development hinges on a meticulous and informed approach. By moving beyond simple price and availability, and instead focusing on a holistic evaluation of supplier transparency, robust in-house quality control, and a scientific understanding of the material's properties and potential impurities, researchers can ensure the integrity and reproducibility of their work. This guide provides the foundational framework for establishing such a process, empowering scientists to source critical chemical intermediates with confidence.

References

-

Alachem Co., Ltd. (n.d.). 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile. Retrieved January 7, 2026, from [Link]

- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.

- Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Engineering.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Deshpande, A. A., et al. (2016). Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response. International Journal of Pharmaceutical Sciences and Research, 7(3), 1338-1347.

- Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Jabeen, I., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved January 7, 2026, from a representative SDS for a similar hazardous chemical.

-

ResearchGate. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. [Link]

-

U.S. Department of Health and Human Services. (n.d.). 6. Analytical Methods. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. [Link]

- MDPI. (2022). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules.

-

LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

- Phenomenex. (n.d.). APPLICATIONS.

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

- International Journal of Pharmacy and Pharmaceutical Science. (2022). Fluorine in drug discovery: Role, design and case studies.

- National Institutes of Health. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Dattakala College of Pharmacy. (2024). A Review on Effect of Impurities in Pharmaceutical Substances.

- University of Malta. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

-

NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). (PDF) A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 10. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide on the Fundamental Reactivity of the Nitrile Group in 3,4-Difluoro-5-nitrobenzonitrile

This guide provides a comprehensive analysis of the reactivity of the nitrile group in 3,4-Difluoro-5-nitrobenzonitrile, a molecule of significant interest in the development of pharmaceuticals and agrochemicals.[1] The unique substitution pattern on the benzene ring, featuring two fluorine atoms and a nitro group, profoundly influences the chemical behavior of the nitrile functionality. This document will explore the electronic effects at play and detail the primary reaction pathways available to this versatile building block.

Molecular Structure and Electronic Landscape

3,4-Difluoro-5-nitrobenzonitrile possesses a complex electronic environment that dictates its reactivity. The nitrile group (-C≡N) itself is strongly electron-withdrawing due to both inductive and resonance effects, rendering the nitrile carbon electrophilic.[2][3] This inherent electrophilicity is further amplified by the presence of three additional powerful electron-withdrawing groups on the aromatic ring: two fluorine atoms and a nitro group.

The fluorine atoms exert a strong inductive effect (-I) due to their high electronegativity. The nitro group is one of the most potent electron-withdrawing groups, operating through both a strong inductive effect (-I) and a significant resonance effect (-M).[4][5] These substituents work in concert to dramatically reduce the electron density of the aromatic ring and, by extension, intensify the electrophilic character of the nitrile carbon.

Caption: Electronic effects of substituents on 3,4-Difluoro-5-nitrobenzonitrile.

Nucleophilic Attack at the Nitrile Carbon

The pronounced electrophilicity of the nitrile carbon in 3,4-Difluoro-5-nitrobenzonitrile makes it highly susceptible to attack by nucleophiles. This reactivity underpins several key transformations.

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[3] The reaction proceeds through an intermediate amide.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[6] The strong electron-withdrawing groups on the ring are expected to accelerate this reaction, particularly in highly concentrated acids.[2]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[6] This is followed by protonation during workup to yield the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolution: Dissolve 3,4-Difluoro-5-nitrobenzonitrile in a suitable concentrated acid (e.g., 70% H₂SO₄).

-

Heating: Heat the mixture under reflux for several hours to ensure complete conversion.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: Collect the precipitated 3,4-difluoro-5-nitrobenzoic acid by filtration, wash with cold water, and dry.

The nitrile group can be readily reduced to a primary amine using powerful reducing agents. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of reduction.[2]

Common reducing agents for this transformation include:

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive reagent that provides hydride ions for nucleophilic attack.[3][6]

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel).

Caption: General workflow for the reduction of the nitrile group.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon nucleophiles that can add to the nitrile group. This reaction typically leads to the formation of ketones after hydrolysis of the intermediate imine.[7] The enhanced electrophilicity of the nitrile in 3,4-Difluoro-5-nitrobenzonitrile facilitates this transformation.

Cycloaddition Reactions

The π-system of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like azides and nitrilimines to form five-membered heterocyclic rings.[3][8] The electron-deficient nature of the nitrile in 3,4-Difluoro-5-nitrobenzonitrile makes it a good dipolarophile in these reactions. For instance, reaction with an azide would yield a tetrazole, while reaction with a nitrilimine would produce a 1,2,4-triazole.[8]

Nucleophilic Aromatic Substitution (SNAr)